molecular formula C9H9FO2 B13142683 1-(3-Fluoro-4-hydroxyphenyl)propan-2-one

1-(3-Fluoro-4-hydroxyphenyl)propan-2-one

Cat. No.: B13142683
M. Wt: 168.16 g/mol
InChI Key: FMPOSVIRDHFHLH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9FO2 It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluoro-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated acetone derivative in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(3-Fluoro-4-oxophenyl)propan-2-one.

    Reduction: 1-(3-Fluoro-4-hydroxyphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A similar compound without the fluorine and hydroxyl substitutions.

    4-Hydroxyphenylacetone: Lacks the fluorine substitution.

    3-Fluorophenylacetone: Lacks the hydroxyl substitution.

Uniqueness

1-(3-Fluoro-4-hydroxyphenyl)propan-2-one is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(3-Fluoro-4-hydroxyphenyl)propan-2-one, also known as a fluorinated derivative of acetophenone, has garnered attention for its potential biological activities and applications in pharmacology. This compound features a unique molecular structure characterized by the presence of a fluorine atom and a hydroxy group on the phenyl ring, which significantly influences its reactivity and biological interactions.

  • Molecular Formula : C10H11F O2
  • Molecular Weight : Approximately 182.19 g/mol

The fluorine atom enhances the compound's reactivity through resonance stabilization, while the hydroxy group facilitates hydrogen bonding with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties. These activities are primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways.

Antimicrobial Activity

In vitro studies have suggested that this compound may possess antimicrobial properties against certain Gram-positive bacteria and fungi. The mechanism is thought to involve inhibition of key metabolic pathways essential for microbial survival. For instance, compounds with similar structural characteristics have shown effectiveness against multidrug-resistant bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition can mitigate inflammatory responses in various pathological conditions, making it a candidate for further investigation in inflammatory disease models .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs. A comparative analysis reveals:

Compound NameKey Differences
1-(4-Methoxyphenyl)propan-2-oneLacks fluorine and hydroxy groups; different reactivity.
1-(3-Chloro-4-hydroxyphenyl)propan-2-oneContains chloro instead of fluorine; alters electronic properties.
1-(3-Fluoro-4-methoxyphenyl)propan-2-oneContains methoxy group; affects solubility and reactivity.
1-(3-Fluoro-4-hydroxyphenyl)butan-2-oneDifferent alkane chain length; impacts physical properties.

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : Research on structurally similar compounds has demonstrated anticancer activity in human cell lines, particularly against lung adenocarcinoma (A549). Compounds with hydroxyl substitutions have shown enhanced cytotoxicity, indicating that modifications can significantly impact therapeutic efficacy .
  • Binding Studies : Interaction studies using techniques such as surface plasmon resonance have been employed to assess how this compound binds to specific enzymes or receptors. These studies are crucial for elucidating the compound's mechanism of action within biological systems.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(3-fluoro-4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9FO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3

InChI Key

FMPOSVIRDHFHLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)F

Origin of Product

United States

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